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Compound of Interest |

Compound Name: D-Phenylalaninol-d2
CAS No.: 63386-40-3
Cat. No.: B1146239
- 7

Isotopically Labeled Chiral Amino Alcohol for Metabolic Tracing and Asymmetric Synthesis[1][2]

Executive Summary

D-Phenylalaninol-d2 (specifically (R)-2-Amino-3-phenylpropan-1,1-d2-1-ol) is a stable,
isotopically labeled chiral auxiliary and metabolic probe.[1][2] It represents the reduced form of
D-Phenylalanine where the hydroxymethyl carbon bears two deuterium atoms.[1] This
compound is critical in quantitative proteomic mass spectrometry (as a fragment-specific
reporter) and in mechanistic studies of peptide bond reduction.[1][2] Its primary utility lies in its
resistance to metabolic oxidation at the C1 position and its distinct spectral signature which
simplifies NMR complexity by eliminating diastereotopic proton signals at the hydroxymethyl

group.[3]

Chemical Identity & Stereochemistry[1][4][5]
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Parameter Data

IUPAC Name (R)-2-Amino-3-phenylpropan-1,1-d2-1-ol
Common Name D-Phenylalaninol-d2; D-Phe-ol-d2
Parent CAS 5267-64-1 (Unlabeled D-Phenylalaninol)

Chemical Formula

153.22 g/mol (Calculated based on

Molecular Weight
enrichment)

Chiral Center R-configuration at C2
Typically

Isotopic Enrichment
98 atom % D

Structural Visualization

The deuterium label is located at the C1 position (hydroxymethyl group), replacing the two
enantiotopic protons found in the non-deuterated parent.

Synthesis & Preparation Protocol

Methodology: Reductive Deuteration of D-Phenylalanine Causality: The use of Lithium
Aluminum Deuteride (

) is preferred over

protocols because it ensures complete reduction of the carboxylic acid directly to the primary
alcohol with high isotopic incorporation at the C1 position.

Experimental Workflow

Reagents: D-Phenylalanine (99% ee),

(98+ atom % D), Anhydrous THF, 1M NaOH (for quenching).[3]

Step-by-Step Protocol:
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 Activation: In a flame-dried 3-neck flask under Argon, suspend D-Phenylalanine (1.0 eq) in
anhydrous THF (0.5 M concentration).

e Addition: Cool to 0°C. Add

(2.5 eq) portion-wise over 30 minutes. Note: Exothermic reaction; control temperature to
prevent racemization.

o Reflux: Warm to room temperature, then reflux for 12 hours. The vigorous reduction ensures
the carboxylic carbon is fully saturated with deuterium.[3]

¢ Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH (
mL), then water (

mL) relative to

grams of

used.

« |solation: Filter the granular precipitate. Dry the filtrate over

and concentrate in vacuo.

 Purification: Recrystallize from Ethyl Acetate/Hexanes to yield white needles.
Synthesis Logic Diagram
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Caption: Figure 1. Reductive deuteration pathway converting the carboxylic acid of D-Phe to

the dideutero-alcohol.[1][2]

Physical & Spectral Data

Self-Validating Logic: The spectral data provided below allows for immediate verification of the

compound.[1] The disappearance of specific proton signals in NMR and the mass shift in MS

act as internal quality controls.[3]

husical : ble[1181a]

Property Value (Parent/Predicted) Notes
) ) Isotopic substitution rarely
Melting Point 93-95 °C
alters MP >1°C.
N ) ) Decomposes/Sublimes before
Boiling Point ~273 °C (Predicted)

boiling at atm pressure.[1][2][3]

Optical Rotation

(

, 1M HCl)

Deuteration induces a
negligible secondary isotope

effect on rotation.[2][3]

Solubility

Soluble in EtOH, MeOH,
DMSO,

Sparingly soluble in

hexanes/water.[2][3]

pKa (Conj. Acid)

~9.2 (Amine)

Basic character is retained.[2]

[3]

Spectral Characterization[1][9]
1. Mass Spectrometry (ESI-MS)[1][2]

o Parent (Unlabeled):

[1]

e D-Phenylalaninol-d2:

[1][2]
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 Verification: A +2 Da shift in the molecular ion peak confirms the incorporation of two

deuterium atoms.[3]

2. Proton NMR (

-NMR) Comparison

Solvent:

(Chemical shifts

in ppm)
. D-Phenylalaninol- . .
Proton Position Unlabeled D-Phe-ol - Diagnostic Change
Aromatic (5H) 7.15-7.35(m) 7.15-7.35 (m) No change.[1][2][3]
H-1 ( Primary confirmation
3.38 (dd) & 3.61 (dd) Absent _
) of d2 labeling.
~3.10 (dd Simplification: Loss of
H-2 (Chiral CH) 3.10 (m) coupling to H-1
t/br s) protons.[1][2][3]
Retains diastereotopic
H-3 (Benzylic) 2.50 (dd) & 2.78 (dd) 2.50 (dd) & 2.78 (dd) nature due to chiral

center.[1][2][3]

3. Carbon NMR (

-NMR)

e C-1 (Alcohal): The signal at ~66 ppm (in parent) will diminish significantly and split into a

quintet due to C-D coupling (

).[1] This is the definitive carbon probe for isotopic purity.[3]

Fragmentation Pathway (MS/MS) Logic[1]
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Caption: Figure 2. ESI-MS fragmentation logic. The loss of the hydroxymethyl group (mass 33
vs 31 in unlabeled) confirms the location of the label.

Quality Control & Handling

To ensure "Trustworthiness" in experimental application, follow these storage protocols:

» Hygroscopicity: Amino alcohols are hygroscopic.[2][3] Store under inert atmosphere
(Argon/Nitrogen).[1][3] Moisture absorption will shift NMR signals (exchangeable protons)
and alter weight-based stoichiometry.[1][2][3]

» Air Sensitivity: While relatively stable, long-term exposure to air can lead to slow oxidation of
the amine (N-oxide formation) or carbonate formation (

absorption).[1][2]

» Re-verification: Before use in critical steps (e.g., as a chiral auxiliary), run a quick 1H-NMR.
[3] If the region at 3.4-3.6 ppm shows signals >1% integration relative to the chiral proton,
the isotopic purity is compromised or the sample is contaminated with the unlabeled parent.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. chembk.com [chembk.com]

e 3. massbank.eu [massbank.eu]

e 4. pubs.acs.org [pubs.acs.org]

» To cite this document: BenchChem. [Comprehensive Technical Guide: D-Phenylalaninol-1,1-
d2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1146239#physical-and-spectral-data-of-d-
phenylalaninol-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/853475
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP000401
https://pubchem.ncbi.nlm.nih.gov/compound/853475
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP000401
https://www.chembk.com/en/chem/(2R)-2-amino-3-phenylpropan-1-ol
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP000401
https://pubchem.ncbi.nlm.nih.gov/compound/853475
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP000401
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP000401
https://pubs.acs.org/doi/10.1021/acs.oprd.5b00417
https://www.benchchem.com/product/b1146239?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/853475
https://www.chembk.com/en/chem/(2R)-2-amino-3-phenylpropan-1-ol
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-BGC_Munich-RP000401
https://pubs.acs.org/doi/10.1021/acs.oprd.5b00417
https://www.benchchem.com/product/b1146239#physical-and-spectral-data-of-d-phenylalaninol-d2
https://www.benchchem.com/product/b1146239#physical-and-spectral-data-of-d-phenylalaninol-d2
https://www.benchchem.com/product/b1146239#physical-and-spectral-data-of-d-phenylalaninol-d2
https://www.benchchem.com/product/b1146239#physical-and-spectral-data-of-d-phenylalaninol-d2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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